molecular formula C15H15NO B11883003 2-(4-Methoxyphenyl)-1-phenylaziridine CAS No. 64222-54-4

2-(4-Methoxyphenyl)-1-phenylaziridine

Cat. No.: B11883003
CAS No.: 64222-54-4
M. Wt: 225.28 g/mol
InChI Key: CCHJTZMUJPTHBE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-phenylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-phenylaziridine can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylamine with phenylacetyl chloride to form an intermediate, which is then cyclized to produce the aziridine ring. This reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-phenylaziridine undergoes various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing compounds.

    Reduction: Reduction of the aziridine ring can lead to the formation of amines.

    Substitution: The methoxy group and phenyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions that favor substitution reactions.

Major Products Formed

    Oxidation: Oxaziridines and other nitrogen-containing heterocycles.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted aziridines depending on the reagents used.

Scientific Research Applications

2-(4-Methoxyphenyl)-1-phenylaziridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-phenylaziridine involves its interaction with molecular targets such as enzymes and receptors. The strained aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)acetamide: This compound shares the methoxyphenyl group but has an acetamide functional group instead of an aziridine ring.

    4-Methoxyamphetamine: Contains a methoxyphenyl group and is known for its psychoactive properties.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group, used in the synthesis of dyes and pharmaceuticals.

Uniqueness

2-(4-Methoxyphenyl)-1-phenylaziridine is unique due to its aziridine ring, which imparts high reactivity and makes it a valuable intermediate in organic synthesis. Its strained ring structure allows for a wide range of chemical transformations, making it distinct from other similar compounds.

Properties

CAS No.

64222-54-4

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-phenylaziridine

InChI

InChI=1S/C15H15NO/c1-17-14-9-7-12(8-10-14)15-11-16(15)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3

InChI Key

CCHJTZMUJPTHBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CN2C3=CC=CC=C3

Origin of Product

United States

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